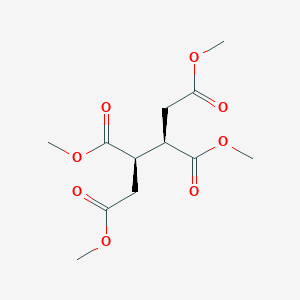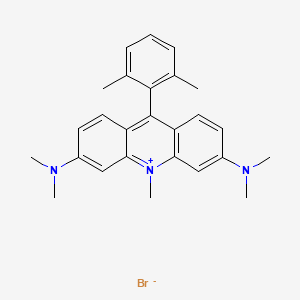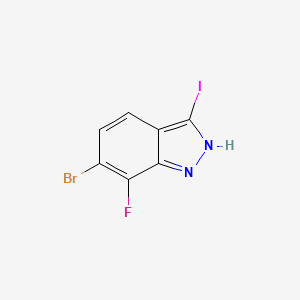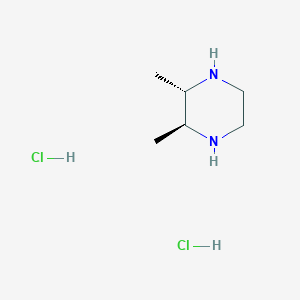
DL-Butane-1,2,3,4-tetracarboxylic acid tetramethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Butane-1,2,3,4-tetracarboxylic acid tetramethylester is an organic compound with the molecular formula C14H20O8 and a molecular weight of 290.268 g/mol . This compound is known for its unique chemical structure and properties, making it a valuable asset in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Butane-1,2,3,4-tetracarboxylic acid tetramethylester can be synthesized through the esterification of butane-1,2,3,4-tetracarboxylic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
DL-Butane-1,2,3,4-tetracarboxylic acid tetramethylester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield butane-1,2,3,4-tetracarboxylic acid and methanol.
Reduction: The compound can be reduced to form butane-1,2,3,4-tetrol.
Substitution: The ester groups can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Commonly performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Involves the use of nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Butane-1,2,3,4-tetracarboxylic acid and methanol.
Reduction: Butane-1,2,3,4-tetrol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DL-Butane-1,2,3,4-tetracarboxylic acid tetramethylester has a wide range of applications in scientific research, including:
Pharmaceutical Research: Used as a starting material and reagent in the synthesis of innovative drug candidates targeting various health conditions.
Material Science: Employed in the preparation of cross-linked polymers and coordination complexes.
Textile Industry: Utilized as a cross-linking agent to improve the anti-wrinkle and flame-retardant properties of cotton fabrics.
Chemical Synthesis: Serves as a versatile building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of DL-Butane-1,2,3,4-tetracarboxylic acid tetramethylester involves its ability to form ester bonds with various substrates. In the textile industry, for example, it reacts with hydroxyl groups in cellulose to form cross-linked structures, imparting wrinkle resistance to fabrics . The compound’s reactivity is influenced by factors such as temperature, catalyst presence, and the nature of the substrate .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester: Similar in structure but with a cyclobutane ring instead of a butane chain.
Butane-1,2,3,4-tetracarboxylic acid: The parent compound without esterification.
Uniqueness
DL-Butane-1,2,3,4-tetracarboxylic acid tetramethylester is unique due to its high reactivity and versatility in forming ester bonds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
tetramethyl (2R,3R)-butane-1,2,3,4-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVASUALUCOYWST-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(CC(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]([C@@H](CC(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6291243.png)
![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)

![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![2,4-DIFLUORO-6-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3,5-TRIAZINE](/img/structure/B6291295.png)
![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine](/img/structure/B6291303.png)


![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)


![tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B6291341.png)
![Endo-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B6291342.png)
